N-(3-Buten-1-yl)phthalimide

Overview

Description

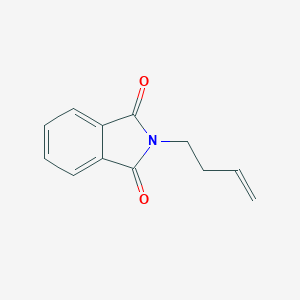

N-(3-Buten-1-yl)phthalimide is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.23 g/mol . It is a derivative of phthalimide, characterized by the presence of a butenyl group attached to the nitrogen atom of the phthalimide ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Buten-1-yl)phthalimide can be synthesized through the reaction of phthalic anhydride with 3-buten-1-amine in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imide bond. The resulting product is a white crystalline solid with a melting point of 52°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Buten-1-yl)phthalimide undergoes various chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The imide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the imide group under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Amines.

Substitution: Various substituted phthalimide derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of N-(3-buten-1-yl)phthalimide is in organic synthesis, where it acts as a precursor for various chemical transformations. For instance, it has been utilized in the dimesyloxylation process, where it reacts with PhI(OPiv)₂ and MsOH to yield dimesyloxylated products. This reaction showcases the compound's ability to participate in selective transformations under varying conditions, demonstrating its utility in synthetic organic chemistry .

Medicinal Chemistry

This compound derivatives have been investigated for their potential pharmacological properties. Research indicates that derivatives of phthalimide compounds can be converted into amines, which are crucial for developing anti-ulcer medications . The ability to refine these compounds through recrystallization enhances their purity and efficacy as pharmaceutical agents.

Photochemical Reactions

The compound has also been studied for its role in photochemical reactions. For example, it can initiate N-radical reactions under visible-light irradiation when combined with O-aryl oximes, leading to the formation of sulfonamides . This application highlights the compound's versatility in facilitating radical-based transformations.

Dimesyloxylation Reaction

In a study focusing on alkene disulfonoxylation, this compound was subjected to various oxidants and acids. The results indicated that the choice of oxidant significantly influenced product selectivity and distribution, emphasizing the importance of reaction conditions in achieving desired outcomes .

Synthesis of Bioactive Compounds

Another notable case involved the synthesis of bioactive compounds using this compound as a starting material. Researchers demonstrated that this compound could be transformed into various derivatives with potential biological activity, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-Buten-1-yl)phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Phthalimide: The parent compound, lacking the butenyl group.

N-(2-Buten-1-yl)phthalimide: A similar compound with a different position of the double bond.

N-(3-Butyn-1-yl)phthalimide: A derivative with a triple bond instead of a double bond.

Uniqueness

N-(3-Buten-1-yl)phthalimide is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and development .

Biological Activity

N-(3-Buten-1-yl)phthalimide is a compound that belongs to the phthalimide family, which is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.23 g/mol

- Melting Point : 52 °C

- Purity : ≥98.0% (by HPLC)

These properties indicate that the compound is stable and suitable for biological evaluations .

Antiproliferative Activity

Recent studies have highlighted the significant antiproliferative activity of this compound and its derivatives against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for several phthalimide derivatives, including this compound:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 9.66 |

| This compound | UMUC-3 (Bladder) | 19.81 |

| Phthalimide Derivative 4c | MV4-11 (Leukemia) | 33.25 |

| Phthalimide Derivative 4d | A549 (Lung) | 41.07 |

The data indicates that this compound exhibits potent activity against breast and bladder cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : Phthalimides have been shown to inhibit enzymes such as human neutrophil elastase (HNE), which plays a role in cancer progression .

- Selective Cytotoxicity : Studies indicate that certain derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from phthalimide showed significantly lower toxicity against normal fibroblast cells compared to cancer cells .

- Molecular Docking Studies : In silico analyses have revealed potential binding interactions with key enzymes like DNMT1 and VEGFR2, which are implicated in tumor growth and angiogenesis .

Study 1: Antiproliferative Effects on HeLa Cells

In a study evaluating various phthalimide derivatives, it was found that specific compounds significantly reduced proliferation in HeLa cells (cervical cancer), with some compounds showing over 40% inhibition without affecting normal fibroblast cells . This selectivity highlights the therapeutic potential of these compounds.

Study 2: Structure–Activity Relationship (SAR)

A systematic SAR study revealed that modifications in the phthalimide structure could enhance biological activity. For example, substituents at specific positions on the phthalimide ring were found to influence potency against different cancer cell lines . Such findings can guide future drug design efforts.

Properties

IUPAC Name |

2-but-3-enylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOLXCKKXHSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320898 | |

| Record name | N-(3-Buten-1-yl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-32-5 | |

| Record name | 52898-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Buten-1-yl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.